1,2,4-Thiadiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHTZTZXOKVQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302767 | |
| Record name | 1,2,4-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
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Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7552-07-0 | |
| Record name | 7552-07-0 | |
| Source | DTP/NCI | |
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| Record name | 1,2,4-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 5-Amino-1,2,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 1,2,4 Thiadiazol 5 Amine and Its Derivatives
Classical and Established Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core.isres.orgorganic-chemistry.orgresearchgate.net
The foundational methods for synthesizing the 1,2,4-thiadiazole nucleus have been well-documented and primarily include cyclization reactions and oxidative processes. isres.org These classical routes have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
Intramolecular cyclization is a key strategy for forming the 1,2,4-thiadiazole ring, typically involving the formation of a nitrogen-sulfur (N-S) bond within a pre-assembled acyclic precursor. A prominent example is the oxidative cyclization of N-carbamothioyl amidines, also known as imidoyl thioureas.
Recent advancements have focused on greener and more efficient methods. An electro-oxidative approach facilitates an intramolecular dehydrogenative N-S bond formation in imidoyl thioureas. organic-chemistry.orgnih.gov This method operates at room temperature without the need for catalysts or chemical oxidants, offering high functional group tolerance and scalability. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization. organic-chemistry.org
Alternatively, hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate this transformation effectively. mdpi.comnih.gov This metal-free protocol is characterized by very short reaction times and provides good to excellent yields of 3-substituted-5-arylamino-1,2,4-thiadiazoles from the corresponding imidoyl thioureas. nih.gov
Table 1: Comparison of Intramolecular Cyclization Methods for 3-Substituted 5-Amino-1,2,4-Thiadiazoles
| Method | Reagent/Condition | Key Features | Yield | Reference |
|---|---|---|---|---|
| Electrochemical Synthesis | Constant current, nBu₄NBF₄, MeCN | Catalyst- and oxidant-free, room temperature, environmentally friendly | Good to excellent (up to 85%) | organic-chemistry.orgnih.gov |
| Hypervalent Iodine Mediate | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times, broad substrate scope | Good to excellent | mdpi.comnih.gov |
| Base-Mediated Cyclization | Sodium hydride in DMF | Transition-metal-free, in situ formation from amidines and dithioesters | Good to excellent | organic-chemistry.orgacs.org |
Intermolecular strategies involve the assembly of the 1,2,4-thiadiazole ring from two or more separate components in a single pot. A notable modern example is the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates, promoted by molecular iodine. acs.org This reaction proceeds via a regioselective C–N bond formation followed by an intramolecular oxidative N–S bond formation to construct fused thiadiazole systems. acs.org
Enzymatic methods have also emerged as a green alternative. Vanadium-dependent haloperoxidases can catalyze the intermolecular oxidative dimerization of thioamides. acs.orgnih.gov This biocatalytic approach uses hydrogen peroxide as the terminal oxidant and a catalytic amount of a halide salt, proceeding through enzyme-mediated sulfur halogenation events. acs.orgnih.gov
The oxidative dimerization of thioamides is one of the most general and widely used methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgthieme-connect.de This approach involves the oxidation of two thioamide molecules, which couple to form the heterocyclic ring. A variety of oxidizing agents have been employed for this purpose.
Classical oxidants include halogens, hydrogen peroxide, and nitrous acid. thieme-connect.de More contemporary reagents include o-iodoxybenzoic acid (IBX), N-bromosuccinimide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). jst.go.jp An electrochemical approach for the oxidative dimerization of α-oxothioamides has also been developed, using tetra-n-butylammonium iodide (TBAI) as both an electrolyte and mediator. jst.go.jp
Environmentally benign protocols have been developed, such as an iodine-catalyzed dimerization using molecular oxygen as the terminal oxidant in water, which is consistent with the principles of green chemistry. rhhz.net
Table 2: Oxidants Used in the Dimerization of Thioamides
| Oxidant/System | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Thioamides | Common, accessible oxidant | thieme-connect.dejst.go.jp |
| Molecular Iodine (I₂) / O₂ | Aryl & alkyl thioamides, thioureas | Green chemistry (water solvent, O₂ oxidant) | rhhz.net |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, rapid reaction | nih.govorganic-chemistry.org |
| Electrochemical (TBAI mediated) | α-Oxothioamides | Avoids stoichiometric chemical oxidants | jst.go.jp |
| Vanadium Haloperoxidase / H₂O₂ | Thioamides | Biocatalytic, high chemoselectivity | acs.orgnih.gov |
Amidines are versatile precursors for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. These methods typically involve the reaction of an amidine with a sulfur-containing reagent, leading to the formation of the thiadiazole ring.
The reaction between amidines and isothiocyanates is a direct and efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. This reaction can be promoted under various conditions. A transition-metal-free method involves the base-mediated tandem thioacylation of amidines with isothiocyanates in DMF, which proceeds through an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.orgorganic-chemistry.org
Green chemistry approaches include a metal- and catalyst-free protocol that uses molecular oxygen as the oxidant to facilitate the S-N bond formation. rsc.org Additionally, iodine-mediated oxidative coupling provides another metal-free pathway to the desired products. mdpi.com The convergent synthesis of certain biologically active 1,2,4-thiadiazoles relies on the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org An electrochemical method has also been reported for the intermolecular dehydrogenative coupling of amidines and isothiocyanates. researchgate.net
A classical synthesis introduced by Goerdeler involves the conversion of amidines into their N-thiocyanate derivatives. thieme-connect.de These intermediates are often unstable and undergo spontaneous cyclization to yield 1,2,4-thiadiazol-5-amines. This method is general and can be extended to other starting materials; for instance, using guanidines as precursors leads to 1,2,4-thiadiazole-3,5-diamines. thieme-connect.de A related modern strategy involves the reaction of a tosyloxy-substituted amidine derivative with a thiocyanate (B1210189) salt to form the thiadiazole ring, a key step in the synthesis of certain isotopically labeled pharmaceutical intermediates. google.com
Synthesis from Amidines and Their Derivatives
Condensation of Amidines with Carbon Disulfide
The reaction of amidines with carbon disulfide (CS₂) provides a pathway to 5-substituted-1,2,4-thiadiazoles. An electrochemical, three-component cascaded cyclization of amines, amidines, and CS₂ has been developed. researchgate.net This method constructs one C-S bond and two C-N bonds in a single pot. researchgate.net
A related variation involves the condensation of amidoximes with carbon disulfide. thieme-connect.de This reaction, typically carried out in a methanol-dimethylformamide solvent system with sodium methoxide, is considered a variant of Tiemann's synthesis and can produce 1,2,4-thiadiazole-5-thiols in high yields. thieme-connect.de
Synthesis from Thiosemicarbazide (B42300)
Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-thiadiazoles. The cyclization of acyl thiosemicarbazide derivatives can be achieved in either alkaline or acidic media to yield different heterocyclic systems. nih.gov For instance, 1,4-disubstituted thiosemicarbazides can be cyclized using concentrated sulfuric acid to prepare 2,5-disubstituted-1,3,4-thiadiazole derivatives. jrespharm.com Similarly, reacting thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) leads to the formation of 1,3,4-thiadiazole (B1197879) structures. rsc.orgjocpr.com
Advanced and Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic protocols for 1,2,4-thiadiazoles. mdpi.comresearchgate.net These modern approaches aim to overcome the limitations of conventional methods, such as harsh reaction conditions, long completion times, and the use of unhealthy solvents or catalysts. mdpi.comresearchgate.net Key strategies include the use of green solvents, metal-free conditions, and efficient catalytic systems to improve sustainability and operational simplicity. mdpi.comresearchgate.net
Metal-Free and Catalyst-Free Methodologies
The development of metal-free and catalyst-free synthetic routes is a cornerstone of green chemistry, minimizing toxic waste and simplifying product purification. A notable metal-free method involves the reaction of isothiocyanates with amidines, which utilizes O₂ as a natural oxidant to facilitate the S-N bond formation, yielding 5-amino-1,2,4-thiadiazole derivatives with high regioselectivity and in good to excellent yields. rsc.org Other protocols feature the use of hypervalent iodine(III) reagents, which act as inexpensive, metal-free catalysts for intramolecular cyclization, offering short reaction times and high yields at room temperature. mdpi.comorganic-chemistry.orgacs.orgresearchgate.net
Catalyst-free approaches have also been successfully developed. One such strategy employs the reaction of isothiocyanates and amidoximes in water, an environmentally friendly solvent, to form 3-substituted 5-amino-1,2,4-thiadiazoles in a one-pot process. researchgate.nettandfonline.com This method is highlighted by its operational simplicity and the use of readily available starting materials. tandfonline.com Furthermore, electro-oxidative synthesis provides an efficient and environmentally friendly protocol. organic-chemistry.orgacs.org This technique achieves the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas under catalyst- and oxidant-free electrolytic conditions, demonstrating broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.orgorganic-chemistry.org
Oxidative N-S Bond Formation Reactions
A primary strategy for constructing the 1,2,4-thiadiazole ring is through oxidative N-S bond formation. researchgate.net This approach is powerful for creating heteroatom-heteroatom bonds and has been realized through various methods, including chemical and electrochemical oxidation. acs.orgresearchgate.net The intramolecular cyclization of imidoyl thioureas is a common pathway where this bond formation is the key step. organic-chemistry.orgresearchgate.net
Molecular iodine (I₂) is frequently used as an inexpensive, efficient, and metal-free oxidant or catalyst for synthesizing 1,2,4-thiadiazoles. mdpi.comresearchgate.net It mediates the oxidative N-S bond formation under mild conditions, often at room temperature. mdpi.comresearchgate.net This approach has been applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides and the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl and guanyl thioureas. researchgate.netrsc.orgresearchgate.net The use of I₂ in water as a green solvent further enhances the environmental credentials of this methodology. mdpi.comorganic-chemistry.org
Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also serve as effective metal-free catalysts for the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.orgacs.org These reactions are characterized by their efficiency, broad substrate scope, and very short reaction times at ambient temperatures. organic-chemistry.orgacs.orgresearchgate.net
Table 1: Examples of Iodine-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort
| Starting Materials | Iodine Reagent | Key Features | Yield | Citations |
|---|---|---|---|---|
| Imidoyl / Guanyl Thiourea (B124793) | Molecular Iodine (I₂) | Metal-free, room temp, scalable (gram-scale) | 96-99% | mdpi.comresearchgate.net |
| Nitriles and Thioamides | Molecular Iodine (I₂) | One-pot, wide functional group tolerance | Moderate to Good | rsc.orgresearchgate.net |
| Isothiocyanates and Amidoximes | Molecular Iodine (I₂) | Metal-free, water as green solvent, scalable | Good to High | mdpi.comorganic-chemistry.org |
| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times (minutes) | Good to Excellent | organic-chemistry.orgacs.org |
| 2-Aminopyridine and Isothiocyanate | Molecular Iodine (I₂) | One-pot, regiospecific, ambient temperature | Good to Excellent | researchgate.netacs.org |
| 2-Aminoheteroarenes and Isothiocyanates | Molecular Iodine (I₂) | [3 + 2] oxidative cyclization, highly regiospecific | Not specified | nih.gov |
Hydrogen peroxide (H₂O₂) is an attractive green oxidant due to its low cost and the production of water as its only byproduct. It has been effectively used to mediate the synthesis of 1,2,4-thiadiazole derivatives from substituted thioureas under metal-free conditions. mdpi.comresearchgate.net These reactions are often conducted in ethanol (B145695) at room temperature, offering operational simplicity and clean byproducts. mdpi.comresearchgate.net The oxidation of thioamides with H₂O₂ is a widely used method, particularly for arylthioamides, to generate 3,5-disubstituted 1,2,4-thiadiazoles. thieme-connect.de
More recently, biocatalytic approaches have been developed. Vanadium-dependent haloperoxidase enzymes can utilize a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant for the oxidative dimerization of thioamides. acs.orgnih.gov This enzyme-mediated strategy is highly chemoselective and represents a sustainable method for intermolecular bond formation. acs.orgnih.gov
Table 2: Examples of Hydrogen Peroxide-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort
| Starting Materials | Catalyst/Mediator | Key Features | Yield | Citations |
|---|---|---|---|---|
| Substituted Thiourea | H₂O₂ | Metal-free, ethanol solvent, room temperature, scalable | Good to Excellent | mdpi.comresearchgate.net |
| Phenylthiourea | H₂O₂ / concd HCl | Forms 5-amino-1,2,4-thiadiazole derivative | 78% | thieme-connect.de |
| Thioamides | Vanadium-dependent haloperoxidase / H₂O₂ | Biocatalytic, uses catalytic halide salt, chemoselective | Moderate to High | acs.orgnih.gov |
| Primary Amides | Tert-butyl hydrogen peroxide (TBHP) | One-pot, two-step, solvent-free, chromatography-free | Excellent | researchgate.net |
Electro-oxidative Intramolecular Dehydrogenative Cyclization
A modern and environmentally benign approach to synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves an electro-oxidative intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgresearchgate.net This method utilizes imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an undivided cell with a carbon rod anode and a platinum plate cathode. organic-chemistry.org
This electrochemical strategy offers several advantages, including operational simplicity, broad substrate scope, and excellent functional group tolerance. organic-chemistry.orgresearchgate.net It avoids the use of potentially toxic and costly metal catalysts and chemical oxidants, aligning with the principles of green chemistry. organic-chemistry.org The reaction is scalable, as demonstrated by successful gram-scale synthesis. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization to form the stable 1,2,4-thiadiazole ring. organic-chemistry.org
Table 1: Reaction Conditions for Electro-oxidative Synthesis
| Parameter | Condition |
|---|---|
| Starting Material | Imidoyl thioureas |
| Key Transformation | Intramolecular Dehydrogenative N-S Bond Formation |
| Cell Type | Undivided |
| Anode | Carbon Rod |
| Cathode | Platinum Plate |
| Current | 10 mA (constant) |
| Electrolyte | nBu4NBF4 |
| Solvent | MeCN |
| Temperature | Room Temperature |
| Key Advantage | Catalyst- and oxidant-free |
Hypervalent Iodine (III) Catalysis
Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as effective mediators for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. acs.orgnih.govorganic-chemistry.org This method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. acs.orgnih.govorganic-chemistry.org A key advantage of this protocol is that it is a metal-free approach, offering very short reaction times and producing good to excellent yields. acs.orgnih.govorganic-chemistry.org
The use of hypervalent iodine reagents is considered environmentally benign due to their low toxicity and strong oxidizing power. mkuniversity.ac.in This approach has been successfully applied to a broad range of substrates, demonstrating its versatility. nih.gov The reaction can also be performed in a one-pot fashion, where the imidoyl thiourea is generated in situ from an amidine and an isothiocyanate, followed by the addition of the hypervalent iodine(III) reagent, without a significant impact on the yield. mkuniversity.ac.in
Microwave and Ultrasonic Irradiations in Synthesis
To enhance reaction efficiency and align with green chemistry principles, microwave and ultrasonic irradiation have been employed in the synthesis of 1,2,4-thiadiazole derivatives. researchgate.netnanobioletters.com These non-conventional energy sources often lead to significantly reduced reaction times and improved yields compared to classical heating methods. researchgate.net
Microwave-assisted synthesis has been successfully used to prepare various thiadiazole derivatives, including those with Schiff base functionalities. researchgate.netnih.gov For instance, the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be accelerated under microwave irradiation. nanobioletters.comjetir.org Similarly, ultrasonic irradiation has proven effective for the synthesis of thiadiazole derivatives at room temperature, offering a rapid and energy-efficient alternative. nanobioletters.comjetir.org Comparing the two techniques, microwave irradiation has been reported to provide better yields in some cases. nanobioletters.com
Solvent-Free and Aqueous Medium Reactions
In the pursuit of more sustainable chemical processes, solvent-free and aqueous medium reactions have been developed for the synthesis of 1,2,4-thiadiazol-5-amine and its derivatives. mdpi.comresearchgate.net These approaches minimize or eliminate the use of volatile and often toxic organic solvents.
A notable example is the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant, to produce 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net This method is applicable to a range of aryl and alkyl thioamides, as well as thioureas. rhhz.net Another green approach involves the reaction of isothiocyanates and amidoximes in the presence of iodine and potassium carbonate in water to yield substituted 1,2,4-thiadiazole derivatives. mdpi.com
Solvent-free synthesis offers advantages in terms of efficiency, higher yields, and shorter reaction times. mdpi.com For instance, the reaction of substituted thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) can be achieved by grinding the reactants at room temperature. mdpi.com More recently, a one-pot, two-step solvent-free synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide has been reported, which notably avoids column chromatography for purification. rsc.orgresearchgate.net
Role of Deep Eutectic Solvents
Deep eutectic solvents (DESs) have gained traction as green and sustainable alternatives to conventional organic solvents in the synthesis of heterocyclic compounds, including amines. mdpi.comekb.egnih.gov DESs are mixtures of two or more components that form a eutectic mixture with a melting point lower than that of each individual component. nih.gov They are often biodegradable, non-flammable, and have low volatility. ekb.eg
In the context of amine synthesis, DESs, such as those based on choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol, can act as both the solvent and a catalyst, often promoting reactions through hydrogen bond catalysis. mdpi.comnih.gov While direct synthesis of this compound in DESs is an emerging area, the use of these solvents has been successfully demonstrated for the synthesis of other nitrogen-containing heterocycles like 2-aminothiazoles and 2-aminoimidazoles. encyclopedia.pubresearchgate.net For example, a one-pot, three-component reaction of active methylene (B1212753) compounds, urea or thiourea, and N-bromosuccinimide in a choline chloride-urea based DES has been shown to produce 2-aminothiazoles in good to excellent yields under mild conditions. researchgate.net This suggests the potential of DESs as a promising medium for the green synthesis of 1,2,4-thiadiazole derivatives.
Regioselective Synthesis of this compound
The regioselective synthesis of substituted 1,2,4-thiadiazoles is crucial for controlling the final structure and, consequently, the biological activity of the molecule. Various methods have been developed to achieve high regioselectivity.
One approach involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with Michael acceptors, leading to novel triazolo[1,5-a]pyridine derivatives, showcasing regioselective transformations of related heterocyclic systems. researchgate.net Another strategy focuses on the reagent-based cyclization of thiosemicarbazide intermediates. acs.orgnih.gov The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide can direct the reaction to selectively form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. acs.orgnih.gov For instance, reacting a thiosemicarbazide intermediate with p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) can lead to the formation of 2-amino-1,3,4-thiadiazoles, with the regioselectivity being influenced by the substituents on the thiosemicarbazide. acs.orgnih.gov
Furthermore, acid-catalyzed regioselective cyclization of alkyl 2-amino-2-thioxoacetates with acyl hydrazides in water has been shown to favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This method highlights the critical role of the solvent in directing the regiochemical outcome of the cyclization process. organic-chemistry.org
Synthetic Strategies for Substituted this compound Derivatives
A variety of synthetic strategies have been developed to access substituted this compound derivatives, reflecting the importance of this scaffold in medicinal chemistry. nih.gov
A convergent synthesis approach involves the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org This method allows for the introduction of diversity at different positions of the thiadiazole ring by varying the starting amidine and isothiocyanate. acs.org
The oxidative dimerization of thioamides is a common route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net Another well-established method is the acylation of thiosemicarbazide or its substituted derivatives, which provides a straightforward route to 2-amino-5-substituted-1,3,4-thiadiazoles, a related isomer class. nih.gov
For the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, several modern methods have been established. These include copper-catalyzed intramolecular oxidative cyclization and cobalt-catalyzed reactions in water. researchgate.net Molecular iodine has also been employed as a sole oxidizing agent for the intramolecular N-S bond formation. researchgate.net Additionally, palladium-catalyzed reactions have been utilized to synthesize disubstituted-1,2,4-thiadiazoles from aryl methyl ketones, sulfur, and amidine. researchgate.net These diverse strategies provide a toolkit for chemists to synthesize a wide array of substituted this compound derivatives for various applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-Thiadiazole |
| Phenyliodine(III) bis(trifluoroacetate) |
| Imidoyl thioureas |
| Amidine |
| Isothiocyanate |
| Thiosemicarbazide |
| Phosphorus oxychloride |
| N-bromosuccinimide |
| Lawesson's reagent |
| tert-Butyl hydrogen peroxide |
| Choline chloride |
| Urea |
| Glycerol |
| 2-Aminothiazoles |
| 2-Aminoimidazoles |
| 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles |
| 1,3,4-Oxadiazoles |
| p-Toluenesulfonyl chloride |
| Triethylamine |
| Alkyl 2-amino-2-thioxoacetates |
| Acyl hydrazides |
| Thioamides |
| 2-amino-5-substituted-1,3,4-thiadiazoles |
| Aryl methyl ketones |
| Sulfur |
| Molecular iodine |
| Potassium carbonate |
| Amidoximes |
| Basic alumina |
| nBu4NBF4 |
| MeCN |
| 2-amino-1,3,4-thiadiazoles |
| triazolo[1,5-a]pyridine |
| Michael acceptors |
| Thioacylamidine |
| Dithioesters |
| Aryl isothiocyanates |
| DMF |
| 1,2,4-selenadiazoles |
| Elemental sulfur |
| Elemental selenium |
| 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles |
| 3,5-bis(het)aryl/arylaminothiadiazoles |
| 3-substituted 5-amino-1,2,4-selenadiazoles |
| 3-substituted-5-arylamino-1,2,4-thiadiazoles |
| 3,5-diaryl-1,2,4-thiadiazoles |
| 3,5-disubstituted-1,2,4-thiadiazole |
| 5-amino-1,2,4-thiadiazoles |
| 3-substituted-1,2,4-thiadiazole-5-amine |
| 3,5-diamino-substituted 1,2,4-thiadiazoles |
| imidoyl and guanyl thiourea |
| 3-substituted 5-amino-1,2,4-thiadiazole |
| 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine |
| 6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole |
| 5,6-dihydro-6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole |
| 2,5-disubstituted-1,3,4-thiadiazoles |
| 1,3,4-oxadiazoles |
| alkyl 2-(methylthio)-2-thioxoacetates |
| p-TSA |
| AcOH |
| 3,5-bis(indolyl)-1,2,4-thiadiazole |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole |
| 3,5-diphenyl-1,2,4-thiadiazoles |
| picolinamide |
| isonicotinamide |
| thiophene-2-carboxamide |
| furan-2-carboxamide |
| 1-naphthyl benzamide |
| 3,5-(1,1-dinaphthyl)-1,2,4-thiadiazoles |
| p-methoxybenzamide |
| 3,5-bis(3-pyridinyl)-1,2,4-thiadiazole |
| nicotinamide |
| 2-methyl-3-[4-amino-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indole |
| 2-methyl-1H-indole-3-carbohydrazide |
| 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazide |
| ethyl 2-(N-phenylhydrazono)-3-oxobutanoate |
| 3-(2-methyl-1H-indol-3-yl)-6-aryl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles |
| 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indoles |
| acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles |
| mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazoles |
| acs.orgresearchgate.netCurrent time information in Bangalore, IN.oxadiazoles |
| 3-[(3-methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole |
| 2-amino-1,3,4-oxadiazole |
| EDC·HCl |
| N-methyl-2-pyrrolidone |
| 1,2,4-triazolo[1,5-a]pyridines |
| enaminonitriles |
| benzohydrazides |
| 2-aminobenzimidazole |
| ethyl 2-oxocyclopentane-1-carboxylate |
| di-t-butyl-azodicarboxylate |
| 5-arylidene-2-imino-4-thiazolidinones |
| N,N'-diphenylthiourea |
| chloroacetyl chloride |
| benzaldehyde |
| 5-benzylidene-3-phenyl-2(phenylimino) thiazolidin-4-one |
| spiro-oxindole-pyrrolidines |
| (2Z)-methyl-2-[(Z)-4-oxo-3-aryl-2-(arylimino) thiazolidin-5-ylidene] acetate |
| isatins |
| sarcosine |
| furfural |
| bifunctionalized cyclopentenones |
| 2-pyrazolines |
| 5-substituted-tetrazole |
| benzyl nitriles |
| (E)-cinnamonitrile |
| 2-amminoimidazoles |
| tetrasubstituted imidazoles |
| 1,2-dione |
| aromatic aldehyde |
| primary aromatic amine |
| ammonium (B1175870) acetate |
| 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles |
| 3-aminoimidazo-fused heterocycles |
| 1,3-di(thien-2-yl)prop-2-en-1-one |
| ethyl cyanoacetate |
| piperidine |
| 4-amino-2-oxo-5,7-di(thien-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile |
| 2-acetylthiophene |
| triethyl orthoformate |
| acetic anhydride |
| 2-((diethoxymethyl)amino)-4,6-di(thien-2-yl)nicotinonitrile |
| 2-aminoxazole |
| anthranilic acid |
Introduction of Pyridine (B92270) Moieties
The synthesis of 1,2,4-thiadiazole derivatives incorporating pyridine rings is a significant area of research, leading to compounds with diverse chemical properties. A convergent synthesis approach is commonly employed for creating compounds containing the 1,2,4-thiadiazole core. acs.org One general method involves the cyclization of an intermediate, which is formed by the addition of an amidine with an isothiocyanate. acs.org The required isothiocyanate can be prepared from commercially available amines, while the amidine is typically formed through a Pinner reaction of a substituted nitrile. acs.org This methodology has been successfully applied to produce a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org
Another strategy for introducing pyridine moieties is through the condensation of appropriate thiadiazole precursors with nitropyridine derivatives. smolecule.com For instance, the synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves multi-step processes that may include heating in solvents like dimethylformamide (DMF) or dioxane. smolecule.com Purification of the final product is often achieved using chromatographic techniques. smolecule.com
The versatility of synthetic routes allows for the introduction of various substituted pyridines onto the 1,2,4-thiadiazole scaffold. For example, 3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine is a derivative that highlights the potential for incorporating halogenated pyridine rings. cymitquimica.com The synthesis of thiadiazolyl-pyridine derivatives can also be achieved through multicomponent reactions, such as reacting a 5-acetylthiadiazole with an aldehyde in the presence of acetic acid and ammonium acetate. bohrium.com
An alternative approach involves the reaction of thiopicolinamide (a pyridine-containing thioamide) with N,N'-dimethylformamide dimethyl acetal. researchgate.net While this reaction can lead to other heterocyclic systems, timely interception of the intermediate thioacylamidine can yield the desired 2-(1,2,4-thiadiazol-5-yl)pyridine in good yield. researchgate.net
Table 1: Examples of Synthesized Pyridinyl-1,2,4-Thiadiazol-5-amine Derivatives
| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |
| di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Pyridyl amidine, Pyridyl isothiocyanate | Cyclization | acs.org |
| 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole derivatives, Nitropyridine precursors | Condensation | smolecule.com |
| 3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine | Not specified in detail | Not specified in detail | cymitquimica.com |
| Thiadiazolyl-pyridine derivatives | 5-Acetylthiadiazole, Aldehyde, Ammonium acetate | Multicomponent reaction | bohrium.com |
| 2-(1,2,4-Thiadiazol-5-yl)pyridine | Thiopicolinamide, N,N'-dimethylformamide dimethyl acetal | Interception of thioacylamidine intermediate | researchgate.net |
Functionalization at the Amine Group
The amine group at the 5-position of the 1,2,4-thiadiazole ring is a key functional handle that enhances the molecule's reactivity and allows for extensive derivatization. cymitquimica.com This reactivity is crucial for modifying the compound's properties and for synthesizing a library of related structures for further investigation. vulcanchem.comnih.govnih.gov
Several functionalization strategies can be employed at this amine group. These include:
Alkylation: Direct alkylation of the this compound core is a feasible method to introduce alkyl substituents. acs.org
Acylation: The amine group can be acylated to form amide derivatives, which can significantly alter the electronic and steric properties of the molecule. vulcanchem.com
Formation of Schiff Bases: Reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases (imines), providing a gateway to more complex molecular architectures. vulcanchem.com
Addition of Substituents: Aromatic or other heterocyclic moieties can be added to the amine group, creating more elaborate hybrid molecules with potentially new functionalities. vulcanchem.com
The reactivity of the amine group is a recurring theme in the chemistry of amino-thiadiazoles. For the related 2-amino-1,3,4-thiadiazole (B1665364) isomer, this group is recognized as an excellent anchor for derivatization to produce pharmacologically active compounds. nih.govnih.gov This suggests that the amine on the 1,2,4-thiadiazole ring offers similar synthetic versatility. The ability to easily modify this position makes this compound a valuable building block in medicinal chemistry. cymitquimica.comvulcanchem.com
Table 2: Potential Functionalization Reactions at the Amine Group of this compound
| Reaction Type | Reagent Class | Product Class | Potential Utility |
| Alkylation | Alkyl halides | N-Alkyl-1,2,4-thiadiazol-5-amines | Modify lipophilicity and steric bulk |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl-1,2,4-thiadiazol-5-amines | Introduce new functional groups and electronic features |
| Schiff Base Formation | Aldehydes, Ketones | N-Alkylidene/Arylidene-1,2,4-thiadiazol-5-amines | Intermediates for further synthesis |
| Arylation/Heteroarylation | Aryl/Heteroaryl halides | N-Aryl/Heteroaryl-1,2,4-thiadiazol-5-amines | Create complex hybrid molecules |
Derivatization for Pharmacological Scaffolds
The 1,2,4-thiadiazole nucleus, particularly when substituted with an amine group, is recognized as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. cymitquimica.comvulcanchem.com The structural motif is present in a wide range of biologically active compounds. rsc.org The derivatization of the this compound core is a key strategy for building diverse molecular libraries, which are essential for screening and identifying new drug candidates. rsc.org
The amine group's capacity for functionalization allows for systematic modifications to explore structure-activity relationships (SAR). vulcanchem.com By altering substituents on the amine or the thiadiazole ring, researchers can fine-tune the molecule's properties to enhance interactions with biological targets. vulcanchem.com For example, the introduction of different pyridine moieties, as discussed previously, or the functionalization at the amine group can significantly influence the pharmacological profile.
The related 2-amino-1,3,4-thiadiazole scaffold has been extensively reviewed as a source of lead compounds for drug synthesis, with many derivatives showing promising antimicrobial activities. nih.govnih.gov The amenability of the amine group to derivatization is a key factor in its success as a pharmacological scaffold. nih.govnih.gov This principle extends to the this compound core, which serves as a foundational structure for designing compounds for various therapeutic areas. The development of efficient synthetic methods to create a wide array of derivatives is crucial for unlocking the full potential of this heterocyclic system in drug discovery. rsc.org
Chemical Reactivity and Reaction Mechanisms of 1,2,4 Thiadiazol 5 Amine
Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring.thieme-connect.deresearchgate.net
The 1,2,4-thiadiazole ring is generally susceptible to nucleophilic attack due to the electronegativity of the nitrogen atoms, which reduces electron density at the carbon atoms. nih.gov However, the reactivity of the positions on the ring can differ significantly.
Reactivity at the 5-Position.thieme-connect.deisres.org
The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. thieme-connect.deisres.org Halogen substituents at this position are readily displaced by a variety of nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles. thieme-connect.deisres.org In contrast, halogen substituents at the 3-position are generally inert to most nucleophilic reagents. thieme-connect.de This heightened reactivity at the C-5 position is attributed to the electronic properties of the ring, where the carbon atom is rendered more electropositive. The amino group of 1,2,4-thiadiazol-5-amine can act as a nucleophile in reactions with various electrophiles, allowing for further functionalization. smolecule.comsmolecule.com
Electrophilic Reactions and Basicity of 1,2,4-Thiadiazoles.thieme-connect.deisres.org
Electrophilic reactions on the 1,2,4-thiadiazole ring are generally limited. thieme-connect.deisres.org The ring system is considered to have a very weak base character due to the inductive effect of the sulfur atom and the presence of two nitrogen atoms, though it does possess a relatively high degree of aromaticity. isres.org 1,2,4-Thiadiazoles can form salts with mineral acids and create addition compounds with heavy-metal salts. thieme-connect.de While direct electrophilic substitution on the ring is not common, the amino group in this compound can undergo electrophilic attack. nih.gov
Ring Opening and Degradation Pathways.sci-hub.senih.govgoogle.com
The 1,2,4-thiadiazole ring, while generally stable due to its aromaticity, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under certain degradation processes. isres.orgsphinxsai.com
Reaction with Cysteine Sulfur and Disulfide Bond Formation.sci-hub.senih.govresearchgate.net
A significant reaction pathway for 1,2,4-thiadiazoles involves their interaction with thiols, particularly the cysteine residues in proteins. sci-hub.senih.govresearchgate.net The cysteine thiol can attack the N-S bond of the thiadiazole ring, leading to the cleavage of this bond and the formation of a disulfide bond. sci-hub.segoogle.com This reaction results in the inactivation of cysteine-dependent enzymes and is a key mechanism for the biological activity of many 1,2,4-thiadiazole derivatives. sci-hub.senih.gov The substituent at the C-3 position can influence the reactivity of the N-S bond towards the incoming thiol nucleophile. sci-hub.se
Alkaline Degradation.nih.govoaji.netresearchgate.net
The parent 1,2,4-thiadiazole compound is sensitive to alkalis. thieme-connect.de Strong bases can readily cleave the 1,3,4-thiadiazole (B1197879) ring, a related isomer, and similar susceptibility is expected for the 1,2,4-isomer. sphinxsai.com The final acylation step in the synthesis of a 1,2,4-thiadiazole alkaloid had to be conducted under anhydrous, non-basic conditions to prevent ring opening initiated by the attack of hydroxide (B78521) at the C-5 position. nih.gov The degradation of some thiadiazole derivatives, such as etridiazole, is influenced by pH, with hydrolysis half-lives decreasing as conditions become more alkaline. nih.gov
Reaction Mechanisms in Derivative Synthesis.mdpi.comorganic-chemistry.orgresearchgate.net
The synthesis of 1,2,4-thiadiazole derivatives often involves the formation of the heterocyclic ring through various cyclization reactions. A common strategy is the intramolecular oxidative S-N bond formation.
One such method involves the reaction of amidoyl thioureas with a hypervalent iodine(III) catalyst, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.comorganic-chemistry.org The proposed mechanism suggests that PIFA reacts with the amidoyl thiourea (B124793) to generate an intermediate where the nucleophilic NH group attacks the sulfur atom, leading to cyclization and the formation of the 1,2,4-thiadiazole ring. mdpi.com Another approach utilizes molecular iodine (I₂) to mediate the oxidative coupling of amidines and isothiocyanates, constructing the S-N bond to yield 5-amino-1,2,4-thiadiazole derivatives. mdpi.com
Electrochemical methods have also been developed for the synthesis of 1,2,4-thiadiazoles. For instance, the oxidative dimerization of α-oxothioamides can be achieved using tetra-n-butylammonium iodide (TBAI) as a mediator under constant current electrolysis, leading to the formation of a S-N bond. jst.go.jp
| Reaction Type | Reagents/Conditions | Product(s) | Mechanism Highlights |
| Nucleophilic Substitution | Halogenated 1,2,4-thiadiazole, Nucleophiles (N, S, O-based) | Substituted 1,2,4-thiadiazoles | Attack at the electron-deficient C-5 position. thieme-connect.deisres.org |
| Ring Opening | Cysteine thiol | Disulfide adduct | Nucleophilic attack of thiol on the N-S bond. sci-hub.segoogle.com |
| Alkaline Degradation | Strong base (e.g., hydroxide) | Ring-opened products | Attack of the nucleophile at the C-5 position. nih.gov |
| Derivative Synthesis | Amidoyl thioureas, PIFA | 3-substituted-5-arylamino-1,2,4-thiadiazoles | Intramolecular oxidative S-N bond formation. mdpi.comorganic-chemistry.org |
| Derivative Synthesis | Amidines, Isothiocyanates, I₂ | 5-amino-1,2,4-thiadiazole derivatives | I₂-mediated oxidative coupling. mdpi.com |
| Derivative Synthesis | α-oxothioamides, TBAI, Electrolysis | 3,5-bis(acyl)-1,2,4-thiadiazoles | Electrochemical oxidative dimerization. jst.go.jp |
Mechanisms Involving N-S Bond Formation
The formation of the nitrogen-sulfur (N-S) bond is a critical step in the synthesis of the 1,2,4-thiadiazole ring. Various mechanisms have been developed to facilitate this bond formation, often involving oxidative processes.
One prominent method is the oxidative cyclization of imidoyl thioureas . This can be achieved through electrochemical methods that are both efficient and environmentally friendly. organic-chemistry.org In this process, an electro-oxidative intramolecular dehydrogenative N-S bond formation occurs. The reaction proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, followed by radical cyclization and subsequent oxidative rearomatization to yield the stable 1,2,4-thiadiazole ring. organic-chemistry.org This electrochemical approach demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org
Another approach involves the use of molecular iodine (I₂) as an oxidant . This transition-metal-free method facilitates the oxidative N-S bond formation under mild conditions with a short reaction time. researchgate.netnih.gov The reaction is applicable to a wide range of imidoyl and guanyl thiourea substrates, leading to both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles. researchgate.netnih.gov The use of I₂ as the sole oxidant makes this a scalable and efficient process. researchgate.netnih.gov
Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas. mdpi.comorganic-chemistry.org This metal-free synthesis is characterized by very short reaction times and produces 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org
Furthermore, base-mediated tandem reactions provide another route for N-S bond formation. A transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, which acts as a radical initiator. acs.org
The table below summarizes various catalytic systems used for N-S bond formation in the synthesis of 1,2,4-thiadiazole derivatives.
| Catalyst/Mediator | Substrates | Key Features |
| Electrochemical (catalyst-free) | Imidoyl thioureas | Environmentally friendly, room temperature, oxidant-free. organic-chemistry.org |
| Molecular Iodine (I₂) | Imidoyl and guanyl thioureas | Transition-metal-free, mild conditions, scalable. researchgate.netnih.gov |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, high yields. mdpi.comorganic-chemistry.org |
| Sodium Hydride (NaH) in DMF | Amidines and dithioesters/isothiocyanates | Transition-metal-free, base-mediated, in situ cyclization. organic-chemistry.orgacs.org |
| Copper(II) triflate (Cu(OTf)₂) | Amidines and isothiocyanates/thioureas | Copper-catalyzed, moderate to good yields. mdpi.com |
| Cobalt Phthalocyanine-tetrasodium sulfonate (CoPcS) | Imidoyl thioureas | Cobalt-catalyzed, occurs in water. researchgate.net |
Intramolecular Oxidative Cyclization
Intramolecular oxidative cyclization is a key strategy for constructing the 1,2,4-thiadiazole ring. This process typically involves the formation of an N-S bond within a single molecule precursor through the action of an oxidizing agent.
A notable example is the dimerization and cyclization of thioamides . In the presence of an oxidant like chloranil (B122849) in a green medium, substituted aryl thioamides undergo intramolecular oxidative dimerization and cyclization to yield 3,5-diaryl-substituted 1,2,4-thiadiazoles. mdpi.com This method is advantageous due to its simplicity, very short reaction times, and use of recyclable solvents at ambient temperature. mdpi.com
Photocatalytic oxidative cyclization of thioamides offers another modern approach. For instance, Cu₂O rhombic dodecahedra can photocatalyze the cyclization of thiobenzamide (B147508) to form 3,5-diphenyl-1,2,4-thiadiazole under light illumination. rsc.org The proposed mechanism involves the transformation of thioamide radical cations into radical isomers, which then dimerize. Subsequent intramolecular cyclization and aromatization, facilitated by superoxide (B77818) radicals, lead to the final product. rsc.org
Electrochemical methods also facilitate intramolecular oxidative cyclization. The oxidative dimerization of α-oxothioamides, mediated by tetra-n-butylammonium iodide (TBAI), leads to the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp The mechanism is thought to involve the oxidation of iodide to iodine, which then reacts with the thioamide. An intermolecular nucleophilic substitution is followed by intramolecular cyclization and aromatization to afford the desired product. jst.go.jp
The following table highlights different approaches for the intramolecular oxidative cyclization leading to 1,2,4-thiadiazoles.
| Method | Substrates | Oxidant/Catalyst | Key Features |
| Dimerization and Cyclization | Aryl thioamides | Chloranil/CC-DMSO in PEG-400 | Green chemistry, ambient temperature, short reaction time. mdpi.com |
| Photocatalytic Cyclization | Thiobenzamides | Cu₂O rhombic dodecahedra | Light-induced, high product yields. rsc.org |
| Electrochemical Dimerization | α-Oxothioamides | Tetra-n-butylammonium iodide (TBAI) | Electrochemical S-N bond construction. jst.go.jp |
| Hypervalent Iodine-Mediated Cyclization | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, rapid reaction. mdpi.com |
One-Pot Synthetic Mechanisms
One-pot syntheses of this compound and its derivatives are highly valued for their efficiency, reduced number of purification steps, and often environmentally benign nature. bohrium.com
A common one-pot strategy involves the cyclocondensation of thioamides with nitriles or isocyanides under mild conditions to form the thiadiazole core. For instance, the reaction of amidines with isothiocyanates is a convergent synthesis route. acs.org The amidine provides one nitrogen and the attached R-group, while the isothiocyanate provides the sulfur, the second nitrogen, and the other R-group for the final heterocycle.
Another significant one-pot method utilizes polyphosphate ester (PPE) to facilitate the reaction between thiosemicarbazide (B42300) and carboxylic acids. mdpi.com This approach proceeds under mild conditions (≤85°C) and avoids the use of toxic reagents like POCl₃. mdpi.com The reaction is believed to proceed through the acylation of thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.com
Researchers have also developed one-pot syntheses involving sequential intermolecular addition and intramolecular oxidative coupling . For example, the reaction of thioamides with nitriles in the presence of AlCl₃, followed by intramolecular oxidative N-S coupling mediated by molecular iodine, yields 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.org
Furthermore, a one-pot protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidoximes in water, a green solvent. researchgate.net This catalyst-free method relies on the consecutive formation of C-N and S-N bonds. researchgate.net
The table below outlines various one-pot synthetic strategies for 1,2,4-thiadiazole derivatives.
| Reagents | Facilitator/Solvent | Product Type | Key Features |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | Mild conditions, avoids toxic reagents. mdpi.com |
| Amidine, Isothiocyanate | - | Di-substituted 1,2,4-thiadiazoles | Convergent synthesis. acs.org |
| Thioamides, Nitriles | AlCl₃, then I₂ | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | Sequential addition and oxidative coupling. acs.org |
| Isothiocyanates, Amidoximes | Water | 3-Substituted 5-amino-1,2,4-thiadiazoles | Catalyst-free, green solvent. researchgate.netmdpi.com |
Stability and Stabilization Through Substituents
The parent 1,2,4-thiadiazole ring is somewhat sensitive to acids and alkalis. thieme-connect.de However, the introduction of substituents at the 3- and 5-positions significantly enhances the stability of the heterocyclic ring towards acids, alkalis, oxidizing agents, and reducing agents. isres.orgthieme-connect.de This increased stability is attributed to the aromatic nature of the ring. isres.org
The electronic nature of the substituents also influences stability. Electron-donating groups on a benzene (B151609) ring attached to the thiadiazole can facilitate certain reactions like dimerization, whereas electron-withdrawing groups may hinder such reactions. mdpi.com Conversely, for nucleophilic substitution reactions, the 5-position is the most reactive site, and halogen substituents at this position can be displaced by various nucleophiles, while those at the 3-position are generally inert. thieme-connect.de
The table below provides examples of how substituents affect the properties of the 1,2,4-thiadiazole core.
| Substituent Position | Substituent Type | Effect on Stability/Reactivity |
| 3- and 5-positions | General substituents | Increased stability towards acids, alkalis, and redox agents. isres.orgthieme-connect.de |
| 5-position | Halogen | Activated for nucleophilic substitution. thieme-connect.de |
| 3-position | Halogen | Generally inert to nucleophilic substitution. thieme-connect.de |
| Phenyl group at C3 | Aromatic | Provides a scaffold for further functionalization. evitachem.com |
| Pyridyl groups | Heteroaromatic | Good metabolic stability and improved solubility. acs.org |
| Electron-donating groups (on attached aryl rings) | e.g., -OCH₃, -CH₃ | Can facilitate oxidative dimerization reactions. mdpi.com |
| Electron-withdrawing groups (on attached aryl rings) | e.g., -NO₂, -CN | May decrease reactivity in certain dimerization reactions. mdpi.com |
Spectroscopic and Advanced Characterization of 1,2,4 Thiadiazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 1,2,4-thiadiazole (B1232254) derivatives, offering precise information about the chemical environment of individual atoms.
The ¹H-NMR spectra of 1,2,4-thiadiazol-5-amine and its derivatives display characteristic signals that are diagnostic of their structure. For the parent compound, this compound hydrochloride, the amine (NH₂) protons typically appear as a broad signal in the range of δ 5.2–5.8 ppm. In derivatives, the chemical shifts of protons are influenced by the nature of the substituents.
For instance, in 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the amine protons (NH₂) resonate as a singlet at δ 7.97 ppm. nih.gov The protons of the methoxy (B1213986) group (CH₃O) appear as a singlet at δ 3.80 ppm, while the aromatic protons of the phenyl ring show doublets at δ 7.01 ppm and δ 8.00 ppm. nih.gov In another example, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the methyl group attached to the amine (CH₃) appears as a doublet at δ 2.97 ppm, and the NH proton resonates as a singlet at δ 8.42 ppm. nih.gov
The solvent used for NMR analysis can also influence the chemical shifts. For example, the ¹H-NMR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) in DMSO-d₆ shows the methyl protons at δ 2.37 ppm and the amine protons at δ 7.89 ppm. In contrast, in CD₃OD, the methyl signal is observed at δ 2.50 ppm.
The following table summarizes representative ¹H-NMR chemical shifts for various 1,2,4-thiadiazole derivatives.
| Compound | Solvent | Proton | Chemical Shift (δ ppm) |
| 5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | DMSO-d₆ | NH₂ | 7.97 (s, 2H) |
| Phenyl-2H | 8.00 (d, J = 9.0 Hz, 2H) | ||
| Phenyl-3H | 7.01 (d, J = 9.0 Hz, 2H) | ||
| CH₃O | 3.80 (s, 3H) | ||
| 5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | DMSO-d₆ | NH | 8.42 (s, 1H) |
| Phenyl-2H | 8.04 (d, J = 9.0 Hz, 2H) | ||
| Phenyl-3H | 7.02 (d, J = 9.0 Hz, 2H) | ||
| CH₃O | 3.84 (s, 3H) | ||
| CH₃ | 2.97 (d, J = 4.8, 3H) | ||
| 5-Amino-3-methyl-1,2,4-thiadiazole | DMSO-d₆ | NH₂ | 7.89 (s, 2H) |
| CH₃ | 2.37 (s, 3H) | ||
| 5-Amino-3-methyl-1,2,4-thiadiazole | CD₃OD | CH₃ | 2.50 (s, 3H) |
Data sourced from multiple studies. nih.gov
¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of 1,2,4-thiadiazole derivatives. The carbon atoms of the thiadiazole ring typically resonate in the downfield region of the spectrum, generally between δ 165–190 ppm. mdpi.com For this compound hydrochloride, the C-S carbon of the thiadiazole ring is observed in the range of δ 165–170 ppm.
In the case of 5-amino-3-methyl-1,2,4-thiadiazole, the two ring carbons (C3 and C5) show signals at δ 185.0 and 169.5 ppm in DMSO-d₆, and at δ 185.9 and 171.2 ppm in CD₃OD. The methyl carbon (CH₃) appears at δ 17.0 ppm in DMSO-d₆ and δ 17.5 ppm in CD₃OD. It is important to note that some earlier reports of ¹³C-NMR data for this compound have been found to be erroneous. mdpi.com
The table below presents ¹³C-NMR data for select 1,2,4-thiadiazole derivatives.
| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |
| 5-Amino-3-methyl-1,2,4-thiadiazole | DMSO-d₆ | C3 | 169.5 |
| C5 | 185.0 | ||
| CH₃ | 17.0 | ||
| 5-Amino-3-methyl-1,2,4-thiadiazole | CD₃OD | C3 | 171.2 |
| C5 | 185.9 | ||
| CH₃ | 17.5 | ||
| 2,5-Bis[(2-ethylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole | - | - | - |
| 5-(3,4-dimethoxyphenyl)-1,3,4-thiadazol-2-amine | - | Aromatic Carbons | 109, 112, 120, 124 |
| Thiadiazole Ring Carbons | 149, 150, 156, 168 | ||
| Methoxy Carbons | 55, 56 |
Data compiled from various research articles. mdpi.comgrowingscience.com
Proton NMR (¹H-NMR) Chemical Shift Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. The spectra exhibit characteristic absorption bands corresponding to specific bond vibrations.
For 1,3,4-thiadiazole (B1197879) derivatives, the N-H stretching vibrations of the primary amine group (NH₂) typically appear in the range of 3072–3400 cm⁻¹. growingscience.com The C=N stretching vibration, characteristic of the thiadiazole ring, is observed between 1590–1636 cm⁻¹. growingscience.com The C-S-C stretching vibration of the thiadiazole moiety is found in the region of 812–854 cm⁻¹. growingscience.com
In the case of 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (B13748793), the IR spectrum shows a peak at 3401 cm⁻¹ corresponding to the N-H stretch and a peak at 1627 cm⁻¹ for the C=N stretch, confirming the presence of the amine and imine groups. vulcanchem.com For 5-amino-3-methyl-1,2,4-thiadiazole, a previously reported peak at 2050 cm⁻¹ for "N=C-S" has been shown to be absent in re-run spectra. mdpi.com
The following table summarizes key IR absorption bands for some 1,2,4-thiadiazole derivatives.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 3-(1-Isoquinolinyl)-1,2,4-thiadiazol-5-amine | N-H stretch | 3401 |
| C=N stretch | 1627 | |
| 5-[Substituted]-1,3,4-thiadiazol-2-amines | N-H stretch (primary amine) | 3072-3400 |
| C=N stretch (thiadiazole ring) | 1590–1636 | |
| C-S-C stretch (thiadiazole moiety) | 812-854 | |
| 3-Propyl-1,2,4-thiadiazol-5-amine | N-H stretches | ~3300 |
Data sourced from a variety of studies. growingscience.comvulcanchem.com
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It can also provide structural information through the analysis of fragmentation patterns.
For 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine, the mass spectrum shows a molecular ion peak at an m/z of 228.28, which corresponds to its molar mass. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) is particularly useful for validating the molecular formula. For example, the HRMS of this compound hydrochloride shows an [M+H]⁺ ion at m/z 135.0 for C₂H₄ClN₃S.
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many 1,2,4-thiadiazole derivatives. In ESI-MS, compounds are typically observed as protonated molecules [M+H]⁺.
For a series of 3,6-disubstituted- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazoles, which are related heterocyclic systems, ESI-MS analysis consistently showed the [M+1]⁺ ion, confirming their molecular weights. For example, 3-(2-chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole exhibited an ESI-MS peak at m/z 313.12 [M]⁺. ajol.info Similarly, novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were characterized by ESI-MS, with observed [M+H]⁺ peaks confirming their structures. nih.gov
| Compound | Ion | m/z |
| 3-(2-Chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole | [M]⁺ | 313.12 |
| 3-(2-Fluorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole | [M+1]⁺ | 297.07 |
| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 6) | [M+H]⁺ | 562 |
| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 8a) | [M+H]⁺ | 666 |
Data compiled from various research articles. ajol.infonih.gov
MALDI is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is useful for the analysis of a wide range of molecules, including heterocyclic compounds. researchgate.net In MALDI-TOF mass spectrometry, analytes are co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. The resulting mass spectra often show [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. researchgate.net
For 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, MALDI-TOF analysis revealed a molecular ion peak at m/z = 207.2 (M). nih.gov Its methylated derivative, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, showed a molecular ion peak at m/z = 221.2 (M). nih.gov MALDI-TOF has also been used to analyze complex mixtures containing heterocyclic compounds, demonstrating its utility in identifying components directly from TLC plates. researchgate.net
| Compound | Ion | m/z |
| 5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | [M] | 207.2 |
| 5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | [M] | 221.2 |
| 5-Chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole | [M] | 226.7 |
Data sourced from a study on adenosine (B11128) A3 receptor antagonists. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Elemental Analysis (CHN, CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical for verifying the empirical formula of newly synthesized 1,2,4-thiadiazole derivatives. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound.
For instance, in the synthesis of various thiazolyl-thiadiazole derivatives, elemental analysis was performed, and the obtained values were found to be in acceptable agreement with the calculated values, thus confirming the proposed structures. tubitak.gov.tr Similarly, the characterization of new 1,3,4-thiadiazole derivatives involved elemental analysis, where the experimental percentages of C, H, N, and S were compared to the calculated values to validate the chemical composition. rsc.org
The purity of a synthesized 1,3,4-thiadiazole-2-amino,5-thiol derivative was confirmed by elemental analysis (C.H.N.S), with the data presented in a tabular format to show the close correlation between theoretical and experimental values. centralasianstudies.org In another study, the structures of synthesized 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives were established through elemental analysis alongside other spectral data. sphinxsai.com
Below is an example of how elemental analysis data is typically presented for 1,2,4-thiadiazole derivatives:
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | C₁₇H₁₄N₄O₃S | C | 57.62 | 57.29 |
| H | 3.98 | 3.83 | ||
| N | 15.81 | 14.94 | ||
| S | 9.05 | 9.09 | ||
| 5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | C₁₈H₁₇N₃OS | C | 66.85 | 65.83 |
| H | 5.30 | 5.05 | ||
| N | 12.99 | 12.14 | ||
| S | 9.91 | 9.06 | ||
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | C₁₈H₁₇N₃OS | C | 66.85 | 65.97 |
| H | 5.30 | 4.89 | ||
| N | 12.99 | 12.51 | ||
| S | 9.91 | 9.93 |
Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org
UV-Vis Spectroscopy for Electronic Properties and Interactions
UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of 1,2,4-thiadiazole derivatives. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and heteroatoms.
Studies on novel thiazolidinone derivatives, which share structural similarities with thiadiazoles, have utilized UV-Vis spectroscopy to identify n→π* and π→π* transitions, corroborating these findings with frontier molecular orbital (FMO) analysis. doi.org The UV-Vis spectra of newly synthesized 1,3,4-thiadiazole derivatives have been recorded to characterize their electronic absorption properties. rsc.org For example, the UV-Vis spectrum of 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine shows absorption maxima (λ_max) at 241 and 368 nm. rsc.org
In a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the UV spectrum was both experimentally recorded and theoretically simulated, showing good agreement between the calculated and observed transition wavelengths. acs.orgnih.gov This combined experimental and computational approach allows for a deeper understanding of the electronic structure and transitions. The UV-Vis spectra of 1,2,5-thiadiazole (B1195012) 1,1-dioxides typically exhibit a maximum absorption in the ultraviolet region. mdpi.com
The electronic absorption data for some 1,3,4-thiadiazole derivatives are summarized below:
| Compound | λ_max (nm) |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | 241, 368 |
| 5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | 245, 276, 353 |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | 242, 274, 358 |
Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org
X-ray Crystallography for Molecular Geometry and Structure Elucidation
For instance, the molecular structure of a 5-arylimino-1,3,4-thiadiazole derivative was unequivocally established for the first time using single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This analysis revealed a nearly planar 1,3,4-thiadiazole ring and established the Z-geometry around the iminophenyl double bond. mdpi.com In another example, the crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (B2717902) was determined, showing a dihedral angle of 35.19 (14)° between the thiadiazole and phenyl rings. iucr.org The structure also revealed intermolecular N—H···N hydrogen bonds that form chains within the crystal lattice. iucr.org
The crystal structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine was also elucidated, providing precise bond lengths and angles, and confirming the β-position of the substituent on the glucose ring. iucr.org X-ray crystallography can also resolve the formation of hydrochloride salts, confirming the coordination of the chloride ion.
Key structural parameters obtained from X-ray crystallography for a representative 1,3,4-thiadiazole derivative are presented below:
| Parameter | Value |
| Compound | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
| C=N bond length (N(12)-C(11)) | 1.258(5) Å |
| C-N bond length (N(7)-C(11)) | 1.409(4) Å |
| C-N-C bond angle (C(11)-N(12)-C(13)) | 118.7(3)° |
| N-C-N bond angle (N(12)-C(11)-N(7)) | 125.2(3)° |
| N-C-S bond angle (N(7)-C(11)-S(10)) | 107.8(3)° |
| Thiadiazole ring dihedral angle (N(7)-N(8)-C(9)-S(10)) | 1.0(4)° |
Table based on data from a study on a 5-arylimino-1,3,4-thiadiazole derivative. mdpi.com
Computational Chemistry and Theoretical Studies of 1,2,4 Thiadiazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and properties of molecules like 1,2,4-Thiadiazol-5-amine. irjweb.com This approach is favored for its balance of accuracy and computational efficiency. scholarsresearchlibrary.com DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting a wide range of molecular attributes. scholarsresearchlibrary.comscielo.br
Geometric Optimization and Structural Predictions
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. scholarsresearchlibrary.comacs.org For thiadiazole derivatives, studies have shown that the calculated geometric parameters are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov For instance, in related 1,3,4-thiadiazole (B1197879) structures, all dihedral angles of the ring are nearly 0°, confirming its planar nature. acs.orgnih.gov The bond lengths within the thiadiazole ring and to the amino group are also accurately predicted, providing insight into the degree of electron delocalization and bond character. scholarsresearchlibrary.comnih.gov
Below is a table showcasing typical bond lengths and angles for a related 1,3,4-thiadiazole derivative, as determined by DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.2933 - 1.3675 | |
| C-S | 1.7705 - 1.8429 | |
| N-N | 1.379 | |
| N-H | 1.0092 - 1.0135 | |
| C-O | 1.2079 | |
| C-N-N: 109.7357 - 122.8579 | ||
| C-N-H: 112.4368 - 121.0234 | ||
| S-C-N: 104.6991 - 116.2412 | ||
| Data for 5-amino-1,3,4-thiadiazol-2(3H)-one, a related compound, calculated using the B3LYP method with a 6-31G(d,p) basis set. scholarsresearchlibrary.com |
Vibrational Data and Spectroscopic Correlation
Theoretical vibrational frequencies for this compound can be calculated using DFT. These computed frequencies are then correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. sapub.org Generally, there is a good correlation between the calculated and experimental vibrational frequencies, although the calculated values are often scaled to correct for anharmonicity and other systematic errors. scholarsresearchlibrary.com For example, N-H stretching vibrations in similar amino-thiadiazole compounds are typically predicted and observed in the region of 3200-3500 cm⁻¹. scholarsresearchlibrary.com This correlative analysis provides a detailed understanding of the molecule's vibrational behavior. scielo.br
Electronic Properties and Molecular Orbitals
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller energy gap generally implies higher reactivity. nih.gov In thiadiazole derivatives, both the HOMO and LUMO are often distributed over the entire molecule, indicating significant electron delocalization. nih.gov
| Property | Value (eV) |
| HOMO Energy | Varies by derivative |
| LUMO Energy | Varies by derivative |
| HOMO-LUMO Gap | ~4.505 (for a related compound) scholarsresearchlibrary.com |
| Note: The specific values of HOMO, LUMO, and the energy gap can vary depending on the specific derivative and the computational method used. |
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution on the surface of a molecule. researchgate.net These maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com For amino-thiadiazole derivatives, the negative potential is often located around the nitrogen atoms of the thiadiazole ring, while the amino group protons typically show a positive potential. researchgate.netbenthamdirect.com MEP maps are valuable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu In amino-thiadiazoles, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the amino group nitrogen to the antibonding orbitals of the thiadiazole ring. nih.gov This analysis also helps in understanding the nature of bonding and the strength of intermolecular interactions like hydrogen bonds. nih.gov
Thermodynamic Parameters and Reaction Pathways
DFT calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. scholarsresearchlibrary.com These parameters are crucial for understanding the stability of the molecule and predicting the feasibility and direction of chemical reactions. researchgate.net Furthermore, DFT can be used to model reaction pathways, such as the tautomeric conversion between amino and imino forms of the molecule. semanticscholar.org By calculating the energy barrier for such transformations, researchers can determine the relative stability of different tautomers and the likelihood of their interconversion. semanticscholar.org For example, studies on related amino-thiadiazoles have calculated the energy barrier for the amine-imine tautomerization, providing insights into which form is more stable under certain conditions. semanticscholar.org
Quantum Chemical Calculations (e.g., ab initio Hartree-Fock model)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods such as the ab initio Hartree-Fock (HF) model and Density Functional Theory (DFT) are widely employed to investigate the molecular structure and electronic properties of thiadiazole derivatives. researchgate.netjmchemsci.com
These calculations provide optimized molecular geometries, including bond lengths and angles, which often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on related thiadiazole compounds have shown that while both HF and DFT methods can yield reliable geometric parameters, DFT functionals like B3LYP are often superior for predicting vibrational spectra. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. erciyes.edu.trmdpi.com A smaller energy gap suggests higher reactivity. Furthermore, these methods are used to compute various molecular reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in understanding the molecule's behavior in chemical reactions and biological systems. jmchemsci.commdpi.comscirp.org The molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. jmchemsci.com
| Computational Method | Basis Set | Properties Calculated | Typical Application | Reference |
| Hartree-Fock (HF) | 6-31G(d) | Molecular geometry, Vibrational frequencies | Initial geometry optimization, Comparison with DFT | researchgate.net |
| Density Functional Theory (DFT) | B3LYP/6-31G(d) | Molecular geometry, Vibrational frequencies, HOMO-LUMO energies, Reactivity descriptors | More accurate prediction of electronic properties and spectra | researchgate.netscirp.org |
| Semi-empirical (RM1) | - | Enthalpy of formation, Dipole moments, Ionization potentials | Faster calculations for large systems, good for specific properties | scielo.br |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of this compound derivatives with biological macromolecules, such as proteins and DNA. nih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govijsrst.com This is crucial in drug discovery for identifying potential inhibitors.
Following docking, MD simulations are often performed to assess the physical movements of the atoms and molecules in the complex over time. erciyes.edu.tr These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex, helping to validate the docking poses and assess the stability of the interactions. nih.gov
Binding mode analysis elucidates the specific interactions between a ligand and its protein target. For thiadiazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds. nih.govbohrium.com
For example, docking studies of 5-amino-1,3,4-thiadiazole-appended isatins against the Lanosterol 14 alpha-demethylase protein from Candida albicans revealed that the compounds fit optimally within the active site through a network of hydrogen bonds and hydrophobic interactions. rsc.org Similarly, studies on other thiadiazole analogs have identified key amino acid residues that form hydrogen bonds with the nitrogen atoms of the thiadiazole ring or the amine substituent. bohrium.comrsc.org In some cases, as with certain protease inhibitors, the thiadiazole ring itself can be susceptible to nucleophilic attack by a cysteine residue in the protein's active site, leading to covalent inhibition. nih.gov
| Compound Class | Protein Target | Key Interactions | Binding Energy (kcal/mol) | Reference |
| 5-amino-1,3,4-thiadiazole-appended isatins | Lanosterol 14 alpha-demethylase | Hydrogen bonds, Hydrophobic interactions | -8.6 to -9.7 | rsc.org |
| 2,3,5-substituted nih.govgrowingscience.com-thiadiazoles | SARS-CoV-2 3CLpro | Covalent (nucleophilic attack by Cys145) | - | nih.gov |
| N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine | Cyclooxygenase (COX) | Hydrogen bonds, Hydrophobic interactions | - | ijsrst.com |
The stability of a ligand-protein complex predicted by docking is crucial for its potential as a therapeutic agent. Molecular dynamics simulations are the primary tool for assessing this stability. dergipark.org.tr By simulating the complex for periods typically ranging from nanoseconds to microseconds, researchers can observe its structural evolution. erciyes.edu.trnih.gov
Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable complex is characterized by low and converging RMSD values over the simulation time. erciyes.edu.tr Analysis of the number and duration of hydrogen bonds and other interactions throughout the simulation also provides strong evidence for the stability of the binding mode. erciyes.edu.tr For instance, 100-nanosecond MD simulations of benzimidazole-thiadiazole hybrids complexed with the enzyme CYP51 showed that the most active compounds formed stable hydrogen bonds throughout the simulation, confirming a stable protein-ligand complex. erciyes.edu.tr
Binding Mode Analysis and Ligand-Protein Interactions
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational approaches are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound derivatives, these studies help identify which structural modifications enhance a desired therapeutic effect. bohrium.com
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this context. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties will positively or negatively impact biological activity. nih.gov
For example, a 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 kinase inhibitors successfully created models that could predict the inhibitory activity of new compounds. nih.gov Such models provide valuable guidance to medicinal chemists for designing new analogs with improved potency. Simpler SAR observations from docking studies have also been informative; for instance, in a series of benzimidazole-thiadiazole hybrids, the presence of electron-withdrawing groups on certain parts of the molecule was found to increase antibacterial activity. erciyes.edu.tr
Tautomeric Transition Probability
Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound, which can exist in an amine-imine tautomeric equilibrium. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties.
Quantum chemical calculations, especially DFT, are used to predict the probability of tautomeric transitions by calculating the relative energies of the different tautomeric forms. najah.edu These studies can determine which tautomer is more stable in the gas phase and in different solvents. semanticscholar.orgmdpi.com For related aminothiazole and aminotriazole systems, studies have shown that the amine form is generally the predominant tautomer, but the stability of the imine form can be enhanced in polar solvents. conicet.gov.ar The energy barrier for the intramolecular proton transfer between the two forms can also be calculated, providing insight into the kinetics of the tautomerization process. najah.edu Experimental techniques like NMR spectroscopy can then be used to validate these theoretical predictions. conicet.gov.ar
| Compound Type | Tautomerism Type | Computational Finding | Solvent Effect | Reference |
| 1,2,4-Triazole-thione | Thiol-Thione | Thione form is more stable | - | najah.edu |
| N,N'bis(2-thiazolyl) phenylphosphonic diamide | Amine-Imine | Amine form is predominant (97:3 ratio) | Equilibrium shifts in polar solvents (DMSO) | conicet.gov.ar |
| 1,3,4-Thiadiazole derivative | Keto-Enol | Keto form favored in polar aprotic solvents; Enol form favored in non-polar solvents | Solvent polarity dictates equilibrium | semanticscholar.orgmdpi.com |
Prediction of Metal-Ligand Binding Energies
The nitrogen and sulfur atoms in the 1,2,4-thiadiazole (B1232254) ring make it an effective chelating agent for various metal ions. Computational methods are employed to predict the structure, stability, and binding energies of the resulting metal-ligand complexes.
DFT calculations are used to optimize the geometry of these complexes and to compute the binding energy or Gibbs free energy (ΔG) of their formation. jmchemsci.comresearchgate.net A negative Gibbs free energy indicates that the complex formation is a spontaneous process. ajol.info These calculations can predict the coordination mode of the ligand with the metal ion, for example, whether it acts as a bidentate or tridentate ligand. jmchemsci.com A specialized computational workflow combining DFT with docking algorithms has been developed to accurately predict the binding poses of metal-binding pharmacophores within the active sites of metalloenzymes, a historically challenging task in computational drug design. nih.gov Theoretical calculations of properties like the heat of formation and binding energy for transition metal complexes of thiadiazole derivatives provide crucial data on their thermodynamic stability. jmchemsci.com
Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazol 5 Amine Derivatives
Influence of Substituents on Pharmacological Activity
The nature, position, and orientation of substituents on the 1,2,4-thiadiazole (B1232254) core are determinant factors for the biological activity of its derivatives. The electron-deficient character of the ring system makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack, a feature that is heavily influenced by the attached functional groups. nih.gov
The 3- and 5-positions of the 1,2,4-thiadiazole ring are primary sites for chemical modification to modulate bioactivity. Research indicates that introducing substituents at these positions enhances the stability of the ring against acids, alkalis, and oxidizing agents. isres.org The 5-position is the most reactive site for nucleophilic substitution reactions. isres.org
Modifications at the 3-position profoundly affect the molecule's electronic and steric properties:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (–NO₂), can increase the electrophilicity of the scaffold, which may enhance its ability to inhibit enzymes. For instance, certain derivatives have shown improved inhibitory activity against enzymes like COX-2.
Hydrophobic Groups: Attaching hydrophobic or lipophilic groups, like a trifluoromethyl (–CF₃) or a propyl group, can improve the molecule's ability to penetrate biological membranes. This enhanced lipophilicity is critical for reaching intracellular targets.
Aryl and Alkyl Groups: The presence of various aryl, alkyl, or halogen substituents at the 3-position allows for the fine-tuning of the molecule's interaction with biological targets.
The 5-amino group is a key feature of the parent compound, but its derivatization is a common strategy. Modifications at this position, such as acylation or the formation of Schiff bases, can alter solubility and target affinity. vulcanchem.com
Table 1: Effect of Substituents at the C3-Position on the Properties of 1,2,4-Thiadiazol-5-amine Derivatives
| Substituent at C3-Position | Property Influenced | Resulting Effect | Reference |
| Nitro (–NO₂) | Electronic Properties | Increases electrophilicity, enhances enzyme inhibition | |
| Trifluoromethyl (–CF₃) | Lipophilicity/Steric Profile | Improves membrane permeability for intracellular targets | |
| Propyl (–C₃H₇) | Lipophilicity | Enhances ability to cross biological membranes | |
| Isoquinoline (B145761) | Aromatic System | Enhances π-π stacking interactions with biological targets | vulcanchem.com |
The 5-amino group is a cornerstone of the molecule's activity, primarily by acting as a site for hydrogen bonding and further derivatization. vulcanchem.com Modifications of this amine group can lead to significant changes in pharmacological activity. For example, converting the primary amine into secondary or tertiary amines, amides, or sulfonamides can alter the compound's solubility, hydrogen-bonding capacity, and ultimately, its affinity for a biological target. vulcanchem.com
The introduction of other functional groups, even on substituents, plays a critical role. For example, in studies on related 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 3,4-dihydroxy phenolic group was found to confer antioxidant effects. nih.gov The reactivity of the amino group is often exploited in the synthesis of more complex molecules, such as Schiff bases, which can exhibit their own distinct biological profiles, including antimicrobial or anticancer activities. tandfonline.com
Linking the 1,2,4-thiadiazole core to aromatic or heteroaromatic systems, typically at the 3-position, is a widely used strategy to enhance biological activity. These aromatic extensions can participate in crucial binding interactions, such as π-π stacking, with amino acid residues in the active sites of target proteins. vulcanchem.com
A notable example is the 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (B13748793) derivative, where the bicyclic isoquinoline system contributes to aromaticity and planar rigidity, enhancing its interaction with biological targets. vulcanchem.com Similarly, studies on the 1,3,4-thiadiazole isomer have shown that substituting the ring with phenyl or p-tolyl groups can have a favorable effect on anticancer activity compared to other substituents. mdpi.com This suggests that the nature and electronic properties of the conjugated aromatic system are key determinants of potency. mdpi.com
Effect of Amines and Other Functional Groups
Molecular Features Influencing Bioactivity
Lipophilicity: As mentioned, hydrophobic groups like propyl or trifluoromethyl enhance the ability to cross cell membranes. This property is crucial for the compound to reach its site of action, especially if the target is located inside the cell.
Electronic Effects: The balance between electron-donating and electron-withdrawing groups across the molecule is vital. EWGs can make the thiadiazole ring more susceptible to nucleophilic attack or enhance interactions with specific enzymatic targets. nih.gov Conversely, electron-donating groups can modulate the basicity of the nitrogen atoms and influence binding. mdpi.com
Steric Factors: The size and shape of substituents can create steric hindrance that may either prevent or promote binding to a target. The correct spatial arrangement of functional groups is necessary to fit into the binding pocket of a protein or enzyme.
Pharmacophoric Patterns and Design Principles
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole derivatives, several key pharmacophoric features have been identified through computational and experimental studies. nih.govjcdr.net These typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the thiadiazole ring are characteristic hydrogen bond acceptors. nih.gov
Hydrogen Bond Donors (HBD): The 5-amino group is a primary hydrogen bond donor, crucial for anchoring the molecule to its target. vulcanchem.comnih.gov
Hydrophobic Regions: Aromatic rings or alkyl chains attached to the core often serve as hydrophobic features that interact with non-polar pockets in the target protein. nih.gov
Aromatic Rings: These contribute to binding through π-π or hydrophobic interactions. nih.gov
The design of new derivatives often involves arranging these features in a specific geometry to maximize complementarity with the biological target. The 1,2,4-thiadiazole scaffold acts as a rigid framework to hold these pharmacophoric elements in the correct orientation for optimal interaction.
Table 2: Key Pharmacophoric Features in Thiadiazole-Based Drug Design
| Pharmacophoric Feature | Structural Origin | Role in Biological Interaction | Reference |
| Hydrogen Bond Acceptor | Ring Nitrogen Atoms | Form hydrogen bonds with target protein residues | nih.gov |
| Hydrogen Bond Donor | 5-Amino Group | Anchors ligand in the binding site via hydrogen bonds | vulcanchem.comnih.gov |
| Hydrophobic Region | Alkyl/Aryl Substituents | Interacts with non-polar pockets of the target | nih.gov |
| Aromatic Ring System | Phenyl, Isoquinoline, etc. | Participates in π-π stacking and hydrophobic interactions | vulcanchem.comnih.gov |
Mechanism-Based SAR for Targeted Biological Activity
Connecting SAR data directly to a mechanism of action allows for the rational design of highly specific drugs. For this compound derivatives, this involves understanding how structural changes affect binding to a particular enzyme or receptor.
For example, in the context of enzyme inhibition, molecular docking studies can validate SAR findings. A derivative with an electron-withdrawing group at the C3-position might show increased potency against an enzyme like COX-2. Docking simulations could reveal that this group forms a specific, favorable interaction with an amino acid in the active site, explaining the enhanced activity.
In another instance, the 1,3,4-thiadiazole scaffold has been identified as a bioisostere of pyrimidine (B1678525), allowing it to interfere with processes like DNA replication. mdpi.com This mechanistic insight guides the design of derivatives intended as anticancer agents. Similarly, identifying specific targets like the hepatocyte growth factor receptor (c-Met) for thiadiazole compounds allows for the development of mechanism-based SAR, where modifications are made specifically to improve binding affinity and selectivity for that receptor. nih.govjcdr.net
Optimization of Efficacy and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining lead compounds into drug candidates with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. For derivatives of this compound, SAR investigations focus on systematically modifying the core structure to understand how different chemical groups influence biological activity. The optimization of efficacy and selectivity is achieved by fine-tuning the molecule's interactions with its biological target while minimizing interactions with off-target molecules, thereby reducing potential side effects.
Detailed research findings have demonstrated that even subtle structural or isomeric changes to the 1,2,4-thiadiazole scaffold can lead to significant variations in biological outcomes, particularly in terms of efficacy and target selectivity.
Case Study: Adenosine (B11128) A3 Receptor Antagonists
In the development of antagonists for the human adenosine A3 receptor, a target for conditions like asthma and glaucoma, SAR studies revealed the superiority of the 1,2,4-thiadiazole ring system over other heterocycles. nih.gov Researchers compared derivatives of aminothiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole to determine the optimal core structure for receptor binding affinity (Ki).
The findings indicated that the 1,2,4-thiadiazole scaffold is a highly effective core for A3 antagonists. nih.gov Key optimizations included:
Phenyl Ring Substitution : The presence of a methoxy (B1213986) group at the 4-position of the phenyl ring attached to the thiadiazole core was found to significantly increase binding affinity. nih.gov
Amine Group Acylation : Acetylation of the 5-amino group on the thiadiazole ring (forming an acetamide) dramatically enhanced potency. nih.gov
Isomeric Comparison : The 1,2,4-thiadiazole isomer consistently outperformed the 1,3,4-thiadiazole isomer. The most potent compound identified, N-[3-(4-methoxyphenyl)- isres.orgresearchgate.netresearchgate.netthiadiazol-5-yl]-acetamide, exhibited a subnanomolar binding affinity (Ki = 0.79 nM) for the human adenosine A3 receptor. In stark contrast, its 1,3,4-thiadiazole regioisomer saw its affinity decrease dramatically to a Ki value of 4.7 μM, a nearly 6000-fold reduction. nih.gov
Data derived from a study on adenosine A3 receptor antagonists. nih.gov
Case Study: mTOR Kinase Inhibitors
The challenge in developing mTOR kinase inhibitors for cancer therapy lies in achieving selectivity over other closely related kinases, such as phosphoinositide 3-kinase (PI3K). rsc.org SAR studies exploring the replacement of a pyrazine (B50134) ring in a known inhibitor with various heterocycles provided critical insights into achieving this selectivity.
The study revealed the critical role of the amino group's orientation on the heterocyclic ring for target engagement. rsc.org Molecular modeling suggested that the amino group on the 1,2,4-thiadiazole ring was oriented in a way that prevented a crucial hydrogen bond interaction with the Glu2190 residue in the mTOR binding site. rsc.org This led to a significant loss of potency.
1,3,4-Thiadiazole Isomer : This isomer maintained high affinity for mTOR and good selectivity over PI3Kα. rsc.org
1,2,4-Thiadiazole Isomer : In contrast, the introduction of the 1,2,4-thiadiazole ring resulted in a more than 10-fold decrease in mTOR affinity and a corresponding drop in selectivity. rsc.org This finding underscores how the specific arrangement of heteroatoms within the thiadiazole ring dictates the molecule's three-dimensional conformation and its ability to bind effectively and selectively to its intended target.
Data derived from a study on selective mTOR kinase inhibitors. rsc.org
Case Study: PPARα/δ Dual Agonists
In the pursuit of treatments for metabolic syndrome, researchers explored 1,2,4-thiadiazole derivatives as dual agonists for peroxisome proliferator-activated receptors α (PPARα) and δ (PPARδ). acs.org An initial lead compound containing a methylthiazole group was a selective PPARδ agonist. acs.org SAR-driven optimization led to the replacement of the methylthiazole with a 1,2,4-thiadiazole ring. This single modification unexpectedly introduced potent partial agonist activity at the PPARα receptor, in addition to the high potency at PPARδ. acs.org Subsequent optimization of this new lead compound resulted in the identification of a potent and selective PPARα/δ dual agonist, demonstrating how the 1,2,4-thiadiazole moiety can be used to modulate the selectivity profile of a molecule across different receptor subtypes. acs.org
Future Directions and Emerging Research Areas for 1,2,4 Thiadiazol 5 Amine
Exploration of Novel Synthetic Routes and Green Chemistry Innovations
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. bohrium.com Future research will undoubtedly focus on novel synthetic routes for 1,2,4-thiadiazol-5-amine and its derivatives, with a strong emphasis on green chemistry principles. bohrium.commdpi.com This includes the use of greener solvents, such as water, and the development of catalyst-free or metal-free reaction conditions to minimize environmental impact. mdpi.comrhhz.netresearchgate.net
Key areas of exploration will likely include:
Ultrasound and Microwave-Assisted Synthesis: These techniques offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net
One-Pot, Multi-Component Reactions: Designing reactions where multiple steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. bohrium.comrsc.org
Use of Elemental Sulfur and Selenium: Recent studies have shown the potential of using elemental sulfur and selenium as stable, low-cost, and low-toxicity sources for the synthesis of 5-amino-1,2,4-thiadiazoles and their selenium analogs, with water as the only byproduct. acs.org
Electrochemical Synthesis: Electro-oxidative intramolecular dehydrogenation of imidoyl thioureas presents a metal-free and oxidant-free method for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles. rsc.org
| Green Chemistry Approach | Key Advantages | Reference |
| Use of Water as Solvent | Non-toxic, non-flammable, abundant | rhhz.net |
| Molecular Oxygen as Oxidant | Inexpensive, eco-friendly, water as byproduct | rhhz.net |
| Ultrasound-Assisted Synthesis | Faster reaction rates, improved yields | researchgate.net |
| One-Pot Synthesis | Increased efficiency, reduced waste | bohrium.comrsc.org |
| Elemental Sulfur/Selenium | Low cost, low toxicity, stable | acs.org |
Development of New Derivatization Strategies for Enhanced Bioactivity
The biological activity of 1,2,4-thiadiazole (B1232254) derivatives can be significantly modulated by introducing different substituents onto the core structure. Future research will focus on developing new derivatization strategies to enhance the bioactivity and selectivity of these compounds. This involves a deep understanding of structure-activity relationships (SAR) to guide the design of more potent and targeted molecules. dovepress.com
The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups. dovepress.comijcps.org For instance, the synthesis of novel 3-amino-5-substituted amino-1,2,4-thiadiazoles and 3-substituted thiocarbamido-5-substituted amino-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of guanidine (B92328) derivatives. ijcps.org The goal is to create derivatives with improved pharmacological profiles, such as enhanced potency, reduced toxicity, and better pharmacokinetic properties. smolecule.com
In-depth Mechanistic Studies of Biological Actions
While many 1,2,4-thiadiazole derivatives have shown promising biological activities, the underlying mechanisms of action are often not fully understood. smolecule.com Future research will need to employ a range of biochemical and cellular assays to elucidate how these compounds interact with their biological targets at a molecular level. smolecule.com
For example, in the context of their antimicrobial properties, studies will aim to determine if they disrupt cell wall synthesis, inhibit essential enzymes, or have other modes of action. In cancer research, investigations will focus on identifying the specific signaling pathways and cellular processes that are affected by these compounds, such as the induction of apoptosis or inhibition of cell proliferation. Understanding the mechanism of action is crucial for the rational design of more effective and selective drugs. bohrium.com
Advanced Computational Modeling and In Silico Screening
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. smolecule.com Advanced computational methods will play a pivotal role in accelerating the discovery and optimization of new 1,2,4-thiadiazole-based therapeutic agents.
Future efforts in this area will include:
Molecular Docking and Virtual Screening: These techniques will be used to predict the binding affinities of large libraries of 1,2,4-thiadiazole derivatives against various biological targets, helping to identify promising lead compounds. uobaghdad.edu.iqresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of interactions and the conformational changes that occur upon binding. nih.gov
ADMET Prediction: In silico models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of compounds with favorable pharmacokinetic profiles. researchgate.netnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to correlate the structural features of 1,2,4-thiadiazole derivatives with their biological activities, providing valuable guidance for the design of more potent analogs.
| Computational Method | Application in 1,2,4-Thiadiazole Research | Reference |
| Molecular Docking | Predicting binding modes and affinities to target proteins. | uobaghdad.edu.iqresearchgate.net |
| Virtual Screening | Identifying potential hits from large compound databases. | uobaghdad.edu.iqmdpi.com |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | nih.gov |
| ADMET Prediction | Assessing drug-like properties and potential toxicity. | researchgate.netnih.govrsc.org |
Exploration of New Therapeutic Targets and Disease Applications
The versatility of the 1,2,4-thiadiazole scaffold suggests that its therapeutic potential extends beyond the currently explored areas. rsc.org Future research will aim to identify new therapeutic targets and explore the application of this compound derivatives in a wider range of diseases. smolecule.com
For instance, while their anticancer and antimicrobial activities are well-documented, there is growing interest in their potential as neuroprotective agents for diseases like Alzheimer's. google.comnih.gov Additionally, the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds opens up new avenues for the treatment of human filarial infections. acs.orgdndi.org The exploration of their activity against other parasites and viruses could also yield promising results. nih.gov
Drug Delivery Systems for 1,2,4-Thiadiazole Compounds
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of advanced drug delivery systems for 1,2,4-thiadiazole compounds is a crucial area for future research. rsc.org This could involve the use of nanoparticles, liposomes, or other carriers to improve solubility, enhance bioavailability, and achieve targeted delivery to specific tissues or cells. The optimization of drug delivery can lead to improved therapeutic outcomes and reduced side effects. rsc.org
Combination with Other Pharmacologically Active Fragments
Combining the 1,2,4-thiadiazole scaffold with other pharmacologically active fragments is a promising strategy for developing hybrid molecules with synergistic or multi-target activities. researchgate.net This approach can lead to the creation of novel compounds with enhanced efficacy and a broader spectrum of activity. rsc.org For example, the combination of the 1,3,4-thiadiazole (B1197879) and isatin (B1672199) cores has resulted in hybrids with potent anticancer activity. rsc.org Future research will likely explore the synthesis and evaluation of a wide range of hybrid molecules incorporating the this compound moiety to address complex diseases such as cancer and infectious diseases. acs.orgnih.gov
Investigation of Polypharmacological Approaches
Polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously, represents a promising frontier for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. bohrium.commdpi.com The 1,2,4-thiadiazole core is being explored as a foundation for such multi-target agents.
One key strategy involves molecular hybridization, where the thiadiazole moiety is combined with other known pharmacophores to create a single molecule with a blended activity profile. bohrium.com This approach is considered practical for addressing diseases with complex pathologies, such as Alzheimer's disease, by potentially targeting factors like cholinesterases and oxidative stress simultaneously. bohrium.com While much of the existing research has focused on the 1,3,4-thiadiazole isomer, the principles are applicable to the 1,2,4-thiadiazole scaffold. For instance, studies on 5-amino-1,3,4-thiadiazole derivatives appended with isatin have demonstrated clear polypharmacological properties, showing biological similarities to both antifungal agents and chemokine receptor inhibitors in cellular assays. nih.govnih.gov
A notable example in the context of the 1,2,4-thiadiazole ring is the development of dual agonists for peroxisome proliferator-activated receptors (PPARs). In one study, replacing a methylthiazole group with a bohrium.commdpi.comgranthaalayahpublication.orgthiadiazole ring in a known PPARδ selective agonist unexpectedly introduced potent partial agonism at PPARα. acs.org This discovery led to the optimization of a new series of PPARα/δ dual agonists, highlighting how the 1,2,4-thiadiazole moiety can be instrumental in achieving a desired polypharmacological profile. acs.org
Table 1: Examples of Polypharmacological Approaches with Thiadiazole Derivatives
| Compound Class | Targets | Therapeutic Area | Research Finding |
|---|---|---|---|
| 1,3,4-Thiadiazole Hybrids | Multiple targets in Alzheimer's Disease (e.g., AChE, BChE, antioxidants) | Neurodegenerative Disease | Molecular hybridization is a promising strategy for developing multi-target anti-AD drugs. bohrium.com |
| 5-Amino-1,3,4-thiadiazole-isatin Hybrids | Multiple, including pathways related to fungal agents and chemokine receptors | Oncology, Infectious Disease | Compounds exhibited polypharmacological properties in cell-painting assays, indicating activity against multiple targets. nih.govnih.gov |
| bohrium.commdpi.comgranthaalayahpublication.orgThiadiazole Derivatives | Peroxisome Proliferator-Activated Receptors α and δ (PPARα/δ) | Metabolic Disease | A bohrium.commdpi.comgranthaalayahpublication.orgthiadiazole-based compound was identified as a potent and orally active dual agonist for PPARα and PPARδ. acs.org |
Addressing Selectivity and Pan Assay Interference Compounds (PAINS)
A critical challenge in the development of 1,2,4-thiadiazole-based therapeutic agents is ensuring target selectivity and avoiding non-specific interactions that can lead to misleading results in biological assays.
Selectivity: Achieving high selectivity for the intended biological target over other related proteins is crucial for minimizing off-target effects. Research has shown that even minor changes in the thiadiazole isomer can dramatically affect selectivity. For example, in the development of mTOR inhibitors, replacing a pyrimidine (B1678525) ring with a 1,2,4-thiadiazole led to a more than 10-fold decrease in mTOR affinity and a significant reduction in selectivity against the related kinase PI3Kα. rsc.org This underscores the need for careful structural design and optimization to enhance the selectivity of 1,2,4-thiadiazole derivatives for their intended targets. rsc.org
Table 2: Kinase Selectivity of a Bioisosteric Pair
| Compound | Scaffold | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |
|---|---|---|---|---|
| 1 | Pyrimidine | 5.1 | 535.5 | 105 |
| 2 | 1,2,4-Thiadiazole | 58 | 812 | 14 |
Data adapted from a study on mTOR inhibitors, demonstrating reduced selectivity with the 1,2,4-thiadiazole scaffold in this context. rsc.org
Pan Assay Interference Compounds (PAINS): A more significant concern is the classification of the 1,2,4-thiadiazole core as a Pan Assay Interference Compound (PAINS). longdom.orgwikipedia.org PAINS are compounds that appear as "hits" in high-throughput screening (HTS) by interfering with the assay technology rather than through specific, drug-like interactions with the target protein. wikipedia.org
The 1,2,4-thiadiazole ring is identified as a thiol-reactive chemotype. longdom.orgnih.gov It is proposed that these compounds can undergo ring-opening transformations when attacked by nucleophiles, such as the cysteine residues present in many proteins. drughunter.com This covalent modification of proteins leads to non-specific inhibition and assay interference. nih.govacs.org Studies have confirmed that 1,2,4-thiadiazole derivatives can react with cysteines on multiple proteins, leading to promiscuous enzymatic inhibition that is independent of the specific target. nih.gov This reactivity not only confounds HTS results but can also mask the true activity of the compound. acs.org
Table 3: HTS Interference Profile of a 1,2,4-Thiadiazole Derivative
| Compound ID | HTS Assay IC₅₀ (µM) | Counter-Screen IC₅₀ (µM) | Interpretation |
|---|
| Example 1,2,4-Thiadiazole | 2.5 | 1.8 | Activity is likely due to non-specific thiol reactivity (assay interference), as it is also active in a counter-screen designed to detect such behavior. acs.org |
Future research must therefore focus on strategies to mitigate these PAINS characteristics. This could involve designing derivatives where the electrophilic nature of the thiadiazole ring is sterically or electronically shielded to reduce its reactivity towards biological thiols, without compromising its ability to interact with the intended target. Rigorous counter-screening and mechanistic studies will be essential to distinguish true inhibitors from PAINS and to validate the on-target activity of any promising this compound derivatives. nih.gov
Q & A
Q. What are the most reliable synthetic routes for preparing 1,2,4-thiadiazol-5-amine derivatives, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For example:
- Catalyst-free one-pot synthesis : A mixture of thioamides and aryl/alkyl amines under reflux in ethanol produces derivatives like N-phenyl-3-(m-tolyl)-1,2,4-thiadiazol-5-amine (78% yield, m.p. 194–196°C) .
- Microwave-assisted synthesis : Reduces reaction times and improves yields compared to conventional heating, as seen in triazole analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) .
Q. Key variables :
Q. How can researchers validate the structural integrity of this compound derivatives?
Use a combination of spectroscopic and computational methods:
- 1H/13C NMR : Characteristic shifts for the thiadiazole ring (e.g., δ 8.49–9.04 ppm for aromatic protons in N-benzyl derivatives) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for N-isopropyl-3-phenyl-1,2,4-thiadiazol-5-amine at m/z 246.0982) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond lengths ~1.65 Å in triazole analogs) .
Q. What preliminary biological screening approaches are suitable for this compound derivatives?
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus or Candida albicans (e.g., triazole analogs show MIC values ≤16 µg/mL) .
- Enzyme inhibition : Test against targets like phosphatidylcholine synthase or kinases using fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound-based inhibitors?
Q. Example workflow :
Generate 3D conformers using Gaussian 02.
Dock into protein active sites with AutoDock Vina.
Validate with MD simulations (GROMACS).
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from substituent effects or assay conditions:
| Issue | Resolution Strategy | Example |
|---|---|---|
| Variable MIC values | Standardize protocols (CLSI guidelines) | |
| Conflicting SAR | Synthesize analogs with controlled substituents (e.g., fluorobenzyl vs. nitro groups) |
Q. What strategies improve the selectivity of this compound derivatives in pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
